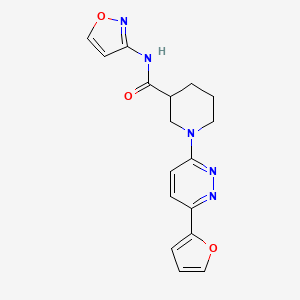

![molecular formula C22H18FN3O2 B2640526 2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 1798514-38-1](/img/structure/B2640526.png)

2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

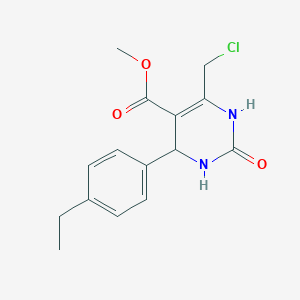

The compound “2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is often found in many natural products and pharmaceuticals . The compound also contains a fluorophenoxy group and a phenylpropanamide group .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a fused ring system containing two nitrogen atoms . The fluorophenoxy group contains a fluorine atom attached to a phenyl ring, which is further connected to the rest of the molecule through an ether linkage . The phenylpropanamide group contains a phenyl ring attached to a propanamide moiety .Applications De Recherche Scientifique

Fluorescence and Sensory Applications

Imidazo[1,2-a]pyridines have been explored for their fluorescent properties and potential use as biomarkers and photochemical sensors. The synthesis and evaluation of derivatives of imidazo[1,2-a]pyridine, including those with modifications such as the 3-hydroxymethyl group, have demonstrated enhanced fluorescence intensity in various media. This suggests potential applications in the development of novel fluorescent probes and sensors for biological and chemical analysis (Velázquez-Olvera et al., 2012).

Diagnostic Imaging

Substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), making them candidates for positron emission tomography (PET) imaging agents. These agents could potentially be used for imaging neurodegenerative disorders, indicating the versatility of imidazo[1,2-a]pyridine derivatives in diagnostic applications (Fookes et al., 2008).

Antiviral Research

Research into biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine has led to the identification of compounds with inhibitory properties against viral replication, specifically targeting viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This highlights the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents and contributes to the ongoing search for novel therapeutics against viral infections (Enguehard-Gueiffier et al., 2013).

Catalytic and Synthetic Applications

The synthesis of novel compounds using imidazo[1,2-a]pyridine derivatives has been extensively studied, demonstrating their utility as intermediates in organic synthesis. These compounds have shown potential in various chemical reactions, including those leading to the development of new herbicidal agents and materials with unique optical properties. Such research underlines the significance of imidazo[1,2-a]pyridine derivatives in the synthesis of new chemical entities with potential applications in agriculture, material science, and pharmaceutical development (Ohta et al., 1993; Volpi et al., 2017).

Neurological Research

Imidazo[1,2-a]pyridines have also been investigated for their potential in the treatment of neurological conditions. Compounds derived from imidazo[1,2-a]pyridine have been evaluated for their central nervous system (CNS) activities, including their ability to inhibit GABA-stimulated diazepam binding, suggesting applications in the development of novel therapeutic agents for the treatment of neurological disorders (Barlin et al., 1989).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic pathways for this class of compounds, studying their biological activities, and exploring their potential applications in medicine .

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

Compounds with the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against multiple cancer cell lines .

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-15(28-17-8-6-7-16(23)13-17)22(27)25-19-10-3-2-9-18(19)20-14-26-12-5-4-11-21(26)24-20/h2-15H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJYHBWJZSDEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2)OC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)